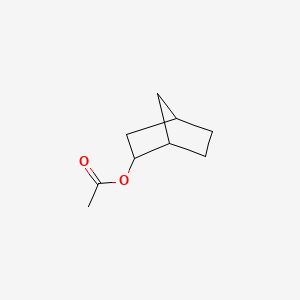

Norbornyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norbornyl acetate, also known as bicyclo[2.2.1]hept-2-yl acetate, is an organic compound with the molecular formula C9H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bridged bicyclic system, making it an interesting subject of study in organic chemistry.

準備方法

合成経路および反応条件: ノルボルニルアセテートは、ノルボルニルブロシレートのアセトリシスによって合成することができます。この反応は、酢酸の存在下でブロシレート基をアセテート基で置換する反応です。 この反応は、通常、完全な変換を確保するために還流条件下で行われます .

工業的生産方法: ノルボルニルアセテートの工業的生産は、しばしばノルボルネンの触媒的加水素化に続いてアセチル化することを伴います。この方法は、その効率性とスケーラビリティのために好まれています。 反応条件には、パラジウム触媒とアセチル化剤として酢酸無水物の使用が含まれます .

化学反応の分析

反応の種類: ノルボルニルアセテートは、以下のものを含むさまざまな化学反応を起こします。

酸化: ノルボルニルアルコールとノルボルニルケトンを生成するように酸化することができます。

還元: 還元反応により、ノルボルニルアセテートをノルボルナンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: パラジウム触媒の存在下での水素ガスが一般的に使用されます。

主な生成物:

酸化: ノルボルニルアルコール、ノルボルニルケトン。

還元: ノルボルナン。

置換: さまざまな置換ノルボルニル誘導体.

4. 科学研究への応用

ノルボルニルアセテートは、科学研究にいくつかの用途があります。

化学: 架橋された二環式系とカルボカチオン中間体の挙動を研究するためのモデル化合物として使用されます。

生物学: 生物学的に活性な分子の合成のための前駆体として役立ちます。

医学: ノルボルニル誘導体は、化学療法剤のキャリアなど、潜在的な治療的用途について検討されています。

科学的研究の応用

Norbornyl acetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of bridged bicyclic systems and carbocation intermediates.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Norbornyl derivatives are explored for their potential therapeutic applications, including as carriers for chemotherapeutic agents.

Industry: It is used in the production of polymers and as an intermediate in organic synthesis

作用機序

ノルボルニルアセテートの作用機序は、ノルボルニルカチオン中間体の形成を伴います。このカチオンは、三中心二電子結合によって安定化され、さまざまな化学的変換が可能になります。 分子標的および経路には、求核剤および求電子剤との相互作用が含まれ、置換および脱離反応につながります .

類似化合物:

ノルボルネン: アセテート基がない以外は、類似の二環式構造を持つ関連化合物。

ノルボルナン: ノルボルニルアセテートが誘導される親炭化水素。

ノルボルニルアルコール: ノルボルニルアセテートの酸化された形態。

独自性: ノルボルニルアセテートは、架橋された二環式構造と、明確な化学反応性を付与するアセテート基の存在のために独特です。 安定なカルボカチオン中間体を形成する能力は、有機化学における反応機構を研究するための貴重な化合物となっています .

類似化合物との比較

Norbornene: A related compound with a similar bicyclic structure but without the acetate group.

Norbornane: The parent hydrocarbon from which norbornyl acetate is derived.

Norbornyl alcohol: An oxidized form of this compound.

Uniqueness: this compound is unique due to its bridged bicyclic structure and the presence of the acetate group, which imparts distinct chemical reactivity. Its ability to form stable carbocation intermediates makes it a valuable compound for studying reaction mechanisms in organic chemistry .

特性

CAS番号 |

34640-76-1 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC名 |

2-bicyclo[2.2.1]heptanyl acetate |

InChI |

InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |

InChIキー |

YXNICIBZSREEPY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1CC2CCC1C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)

![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)